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Compound of Interest

Compound Name: (S)-2-Bromooctane

Cat. No.: B074790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-2-Bromooctane is a valuable chiral building block in asymmetric synthesis, enabling the

introduction of a stereocenter with a defined configuration. Its utility is primarily centered on

nucleophilic substitution reactions (SN2), which proceed with a predictable inversion of

stereochemistry. This stereospecificity is crucial in the development of pharmaceuticals and

other biologically active molecules where the three-dimensional arrangement of atoms is critical

for therapeutic efficacy and safety. These application notes provide detailed protocols for key

transformations involving (S)-2-Bromooctane and summarize the expected stereochemical

outcomes and yields.

Core Concepts: The SN2 Reaction and
Stereochemical Inversion
The primary application of (S)-2-Bromooctane in asymmetric synthesis is as an electrophile in

SN2 reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the

bromine atom from the side opposite to the leaving group. This "backside attack" leads to a

concerted process where the nucleophile-carbon bond forms as the carbon-bromine bond

breaks. A key consequence of this mechanism is the inversion of the stereochemical

configuration at the chiral center. Therefore, when (S)-2-Bromooctane undergoes an SN2

reaction, the resulting product will have the opposite, or (R), configuration.
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Applications in the Synthesis of Chiral Molecules
(S)-2-Bromooctane serves as a precursor for the synthesis of a variety of chiral molecules,

including alcohols, ethers, and amines. The predictability of the SN2 reaction allows for the

controlled synthesis of the desired enantiomer.

Synthesis of (R)-2-Octanol
A common application is the synthesis of (R)-2-octanol through the reaction of (S)-2-
Bromooctane with a hydroxide source. This reaction is a classic example of an SN2

displacement with complete inversion of stereochemistry.

Quantitative Data:

Reactant Nucleophile Product Typical Yield
Enantiomeric
Excess (ee)

(S)-2-

Bromooctane
NaOH (R)-2-Octanol >80% >98%

Experimental Protocol: Synthesis of (R)-2-Octanol

Materials:

(S)-2-Bromooctane

Sodium hydroxide (NaOH)

Dimethylformamide (DMF, anhydrous)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

sodium hydroxide (1.2 equivalents) in anhydrous DMF.

Add (S)-2-Bromooctane (1.0 equivalent) to the flask.

Heat the reaction mixture to 60-70°C and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the product with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then

with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude (R)-2-octanol by flash column chromatography or distillation.

Synthesis of Chiral Amines via Azide Intermediate
(S)-2-Bromooctane can be used to synthesize chiral primary amines with an (R) configuration.

This is typically achieved through a two-step process involving an initial SN2 reaction with

sodium azide to form an alkyl azide, followed by reduction of the azide to the corresponding

amine. This method is often preferred as it avoids potential over-alkylation that can occur when

using ammonia directly.

Quantitative Data:
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Reactant Reagents
Intermediat
e

Final
Product

Typical
Overall
Yield

Enantiomeri
c Purity

(S)-2-

Bromooctane

1. NaN₃2.

LiAlH₄

(R)-2-

Azidooctane

(R)-2-

Octylamine
High

High

(retention of

configuration

from azide)

Experimental Protocol: Synthesis of (R)-2-Octylamine

Step 1: Synthesis of (R)-2-Azidooctane

Materials:

(S)-2-Bromooctane

Sodium azide (NaN₃)

Dimethylformamide (DMF, anhydrous)

Diethyl ether

Water

Procedure:

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

dissolve (S)-2-Bromooctane (1.0 eq) in anhydrous DMF.

Add sodium azide (1.5 eq) to the solution.

Heat the reaction mixture to 60-70 °C with vigorous stirring.

Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is typically

complete within 12-24 hours.

After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced

pressure to obtain crude (R)-2-azidooctane.

Step 2: Reduction of (R)-2-Azidooctane to (R)-2-Octylamine

Materials:

(R)-2-Azidooctane (from Step 1)

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether

Water

1 M Sodium hydroxide (NaOH) solution

Procedure:

In a dry three-necked flask equipped with a dropping funnel, reflux condenser, and a

magnetic stir bar, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether under

an inert atmosphere.

Cool the suspension to 0 °C using an ice bath.

Dissolve (R)-2-azidooctane (1.0 eq) in anhydrous diethyl ether and add it dropwise to the

LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Monitor the reaction by TLC until the starting azide is consumed.
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the

sequential dropwise addition of water (x mL), followed by 1 M NaOH (x mL), and then water

again (3x mL), where x is the mass of LiAlH₄ in grams.

A granular precipitate will form. Filter the solid and wash it thoroughly with diethyl ether.

Dry the combined filtrate over anhydrous Na₂SO₄, filter, and carefully remove the solvent by

rotary evaporation at low temperature and pressure to obtain the crude (R)-2-octylamine.

Further purification can be achieved by distillation.

Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the asymmetric synthesis applications

of (S)-2-Bromooctane.
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Caption: General workflow for the SN2 reaction of (S)-2-Bromooctane.
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Caption: Workflow for the synthesis of (R)-2-Octylamine.
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[https://www.benchchem.com/product/b074790#use-of-s-2-bromooctane-in-asymmetric-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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